molecular formula C10H18N2O2 B14260549 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate CAS No. 175723-20-3

2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate

Cat. No.: B14260549
CAS No.: 175723-20-3
M. Wt: 198.26 g/mol
InChI Key: FKCWAUQIIPLMRM-UHFFFAOYSA-N
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Description

2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The specific structure of this compound includes an octan-2-yl group attached to an ethen-1-olate moiety, making it a unique and interesting compound for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The general synthetic route can be summarized as follows:

    Starting Material: The synthesis begins with an amine precursor, such as octan-2-ylamine.

    Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an appropriate ethen-1-olate derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Diazotization: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines are commonly used.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed.

Major Products Formed

    Substitution Products: Halides, hydroxides, or amines.

    Azo Compounds: Formed from coupling reactions.

    Amines: Resulting from reduction reactions.

Scientific Research Applications

2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Similar structure but with a different substituent.

    2-Diazonio-1-[(propan-2-yl)oxy]ethen-1-olate: Another similar compound with a different alkyl group.

    2-Diazonio-1-[(3-methylbut-2-en-1-yl)oxy]ethen-1-olate: Similar compound with a different alkyl group.

Uniqueness

2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate is unique due to its specific octan-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

175723-20-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

octan-2-yl 2-diazoacetate

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-6-7-9(2)14-10(13)8-12-11/h8-9H,3-7H2,1-2H3

InChI Key

FKCWAUQIIPLMRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C=[N+]=[N-]

Origin of Product

United States

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